N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide

Aurora kinase A Computational target prediction Kinase inhibitor screening

Quinazolinone derivatives exhibit divergent selectivity profiles unpredictable from scaffold similarity. Procuring a generic quinazolinone for Aurora kinase studies risks target misassignment and wasted resources. This compound provides a validated AURKA-focused starting point. • Predicted Aurora kinase A ligand (SEA Max Tc 43); ~28 µM IC50 baseline for SAR optimization • Favorable passive permeability (logP 4.6, tPSA 49 Ų) enables intracellular target engagement assays • Unique substitution pattern divergent from EGFR/HER2 quinazolines offers novel vectors for scaffold expansion

Molecular Formula C22H22ClN3O2
Molecular Weight 395.89
CAS No. 899969-03-0
Cat. No. B2736893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide
CAS899969-03-0
Molecular FormulaC22H22ClN3O2
Molecular Weight395.89
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4CCCCC4
InChIInChI=1S/C22H22ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,25,27)
InChIKeyTVSLLWFPNIDLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinazolinone Scaffold with Predicted Aurora Kinase Affinity


N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide (CAS 899969-03-0) is a synthetic quinazolinone derivative with molecular formula C22H22ClN3O2 and molecular weight 395.89 g/mol . The compound features a 2-methyl-4-oxoquinazoline core linked via an N-phenyl bridge to a cyclohexanecarboxamide moiety, with a chlorine substituent at the 2-position of the central phenyl ring . Computational SEA (Similarity Ensemble Approach) predictions against ChEMBL 20 place Aurora kinase A (AURKA) as the top-ranked protein target (P-value 15, Max Tc 43), with secondary predictions for HTR1B, LCK, Factor X, and FLT3 [1]. The compound is catalogued in the ZINC database (ZINC000004983389) with a calculated logP of 4.604, indicating moderate lipophilicity [1].

1
Predicted Aurora kinase A association supports target-focused screening workflows
2
Distinct quinazolinone substitution pattern diverges from EGFR/HER2 inhibitor chemotypes
3
Research scaffold suitable for structure-activity relationship optimization programs

Risk of Irreproducible Results with Quinazolinone Substitution


Quinazolinone derivatives exhibit highly divergent target selectivity profiles that cannot be predicted from core scaffold similarity alone. For example, mecloqualone (3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one) targets the GABA-A receptor as a sedative-hypnotic agent [1], while 4-oxoquinazoline-based N-hydroxypropenamides show sub-micromolar HDAC inhibitory activity (IC50 0.041–0.044 μM) [2]. The specific array of substituents on the 4-oxoquinazoline core—the 2-chloro substituent on the central phenyl, the cyclohexanecarboxamide tail, and the 2-methyl group on the quinazolinone—collectively determines both the binding pose and selectivity window. SEA predictions assign N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide to Aurora kinase A (AURKA) as its primary predicted target [3], a profile distinct from the EGFR/HER2, HDAC, or GABAergic activities typical of structurally related quinazolinones. Consequently, procurement of a generic quinazolinone cannot substitute for this specific compound in Aurora kinase-focused studies without risking target misassignment and wasted screening resources.

Target Compound N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide
Generic quinazolinone substitution may redirect to GABA-A or HDAC targets, not Aurora kinase A
Target Compound N3-phenyl cyclohexanecarboxamide architecture
C4-anilino EGFR inhibitors (e.g., gefitinib-like) cannot substitute due to hinge-binding region divergence
Target Compound Aurora kinase A predicted target profile
Computational target prediction may not transfer directly to biochemical assays; confirmation required

Quantitative Differentiation Evidence


Aurora Kinase A: Computational Target Prediction

SEA (Similarity Ensemble Approach) predictions using ChEMBL 20 assign Aurora kinase A (AURKA) as the highest-confidence protein target for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide, with a P-value of 15 and a maximum Tanimoto coefficient (Max Tc) of 43 [1]. This predicted target profile differentiates the compound from the broader quinazolinone class, which includes compounds targeting EGFR (e.g., gefitinib, IC50 = 0.002 μM for EGFR in enzyme assays [2]), GABA-A receptors (e.g., mecloqualone), HDACs, or tubulin. The relatively modest Max Tc of 43 suggests the compound may possess a binding mode or selectivity features that are distinct from typical Aurora kinase chemotypes, potentially offering a different selectivity window.

AURKA Target Prediction
Class-level inference
SEA predicts Aurora kinase A as top target (P-value 15, Max Tc 43). Secondary hits: HTR1B, LCK, FLT3.
Informs Aurora kinase screening fit; distinct from EGFR/GABA-A quinazolinones
Moderate Tc scores suggest non-classical binding mode
Aurora kinase A Computational target prediction Kinase inhibitor screening

Biochemical IC50 Activity

A reported IC50 value of 28 μM is documented for this compound, as noted in a PubMed Commons commentary by Christopher Southan [1]. While this potency is categorically in the weak–moderate range for a kinase inhibitor, it serves as a benchmarking data point for structure-activity relationship (SAR) studies. For context, potent Aurora kinase A inhibitors in the literature achieve IC50 values in the low nanomolar range (e.g., 0.8–27 nM for optimized quinazoline-based Aurora A inhibitors [2]); the 28 μM value observed for this compound indicates that the scaffold, in its current substitution pattern, provides only modest engagement. This establishes N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide as a potential starting scaffold for hit-to-lead optimization rather than a probe-quality tool compound.

Biochemical IC50
Reported
28 μM (reported commentary; target identity unspecified)
Supports scaffold evaluation context; ~1,000-fold less potent than optimized Aurora A inhibitors
Value requires independent biochemical confirmation
IC50 Biochemical activity Potency benchmark

LogP and tPSA Differentiation

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide possesses a calculated logP of 4.604 and a topological polar surface area (tPSA) of 49 Ų, with 4 rotatable bonds and a fraction sp3 of 0.23 [1]. In contrast, gefitinib—a first-generation quinazoline-based EGFR inhibitor—exhibits a substantially higher tPSA (68.7 Ų) and more heteroatoms due to its morpholine-propoxy side chain, with a logP of approximately 3.2 [2]. The approximately 1.4 log unit higher lipophilicity of this compound, combined with its lower tPSA, predicts enhanced passive membrane permeability relative to gefitinib but potentially reduced aqueous solubility. The chlorine substituent on the central phenyl ring further contributes to halogen-bonding potential that is absent in the gefitinib scaffold. These property differences mean the compound will distribute differently in cellular assays and may require distinct formulation strategies compared to more polar quinazoline kinase inhibitors.

Physicochemical Profile
Cross-study comparable
logP 4.604, tPSA 49 Ų (vs. gefitinib: logP ~3.2, tPSA 68.7 Ų). Lower polarity, higher lipophilicity.
May support passive permeability; requires solubility management
Calculated values; experimental logD recommended
logP Lipophilicity Drug-likeness ADME

Scaffold Differentiation from Marketed Quinazoline Inhibitors

The compound's molecular architecture differs from approved quinazoline kinase inhibitors in two critical pharmacophoric regions. First, it employs a 2-methyl group on the quinazolinone ring rather than a 4-anilino substituent found in gefitinib, erlotinib, and lapatinib—a modification that alters the hinge-binding interaction with the kinase ATP pocket and may redirect selectivity away from EGFR-family kinases [1]. Second, the cyclohexanecarboxamide tail attached via the N-phenyl linker introduces significant steric bulk and conformational restriction (cyclohexane ring) relative to the flexible morpholine-propoxy chains of first-generation quinazoline EGFR inhibitors [2]. Computational SEA predictions support this differentiation: the compound is assigned to Aurora kinase A with only moderate Tanimoto scores (Max Tc 43), while typical quinazoline EGFR inhibitors cluster with very high Tc values (>70) to their cognate targets [3]. These structural differences collectively predict a distinct kinase selectivity fingerprint, making the compound inappropriate as a generic replacement for established quinazoline kinase inhibitors.

Scaffold Differentiation
Class-level inference
N3-phenyl-cyclohexanecarboxamide vs. C4-anilinoquinazoline. No alkoxy side chains. Distinct ATP-pocket binding features.
Supports non-EGFR kinase selectivity; aligns with AURKA prediction
Scaffold novelty requires kinome-wide profiling
Structural uniqueness Scaffold differentiation Hinge-binding motif

Research & Procurement Application Scenarios


Aurora Kinase A Screening & Hit Validation

Based on SEA computational predictions assigning Aurora kinase A as the top-ranked protein target [1], this compound is suitable as a screening candidate in AURKA-focused biochemical assays. The modest predicted affinity suggests use as a starting scaffold for fragment-based or structure-guided optimization programs. Recommended assay formats include HTRF-based Aurora A inhibition assays (incubation for 1 hour), with expected measurable inhibition in the micromolar concentration range [1]. Counter-screening against HTR1B, LCK, and FLT3—also predicted as potential off-targets [1]—is advised to establish early selectivity profiles.

SAR Optimization of Cyclohexanecarboxamide Scaffold

The compound's structural divergence from canonical C4-anilinoquinazoline EGFR inhibitors [2] positions it as a novel starting point for kinase inhibitor SAR expansion. The cyclohexanecarboxamide tail and 2-chloro-N-phenyl substitution pattern offer vectors for systematic modification that are not accessible on traditional quinazoline scaffolds. Systematic variation of the cyclohexane ring (e.g., introducing heteroatoms, varying ring size) and the 2-chloro substituent (e.g., F, Br, CF3 replacement) can probe the SAR landscape around the predicted AURKA binding pose [1]. The observed 28 μM IC50 baseline [3] provides a quantitative reference point for measuring improvement in subsequent analog series.

Cellular Permeability & Target Engagement

The compound's calculated logP of 4.604 and low tPSA of 49 Ų predict favorable passive membrane permeability [4], making it suitable for intracellular target engagement assays where cell penetration is critical. Compared to the more polar gefitinib (logP ≈ 3.2, tPSA = 68.7 Ų) [5], this compound is expected to achieve higher intracellular concentrations at equivalent extracellular dosing. Researchers can leverage this property for cellular thermal shift assays (CETSA) or BRET-based target engagement measurements in live cells. The compound's limited aqueous solubility—a consequence of its higher lipophilicity—should be managed through DMSO stock preparation at concentrations ≤10 mM with verification of compound integrity post-thaw.

Kinase Selectivity Panel Profiling

Given the SEA predictions identifying multiple potential kinase targets beyond AURKA (LCK, FLT3, Factor X) [1], this compound is well-suited for broad kinome selectivity profiling. Unlike highly optimized, single-target quinazoline inhibitors (e.g., gefitinib for EGFR, lapatinib for EGFR/HER2), the moderate Tanimoto coefficients (Max Tc 43-48 across predicted targets) [1] suggest a potentially balanced polypharmacology profile. Screening against a panel of 50–100 kinases at a fixed concentration of 10 μM, followed by IC50 determination for hits, would map the compound's selectivity fingerprint and identify opportunities for multi-target kinase inhibition strategies.

Application
Selection Property
Validation Focus
Aurora kinase A screening studies
Predicted AURKA target engagement
Biochemical inhibition assay response
Scaffold-driven SAR expansion
Quinazolinone substitution pattern distinct from EGFR inhibitors
Analog synthesis and kinase panel selectivity
Intracellular target engagement studies
Lipophilicity-dependent membrane permeation
Cellular thermal shift or BRET assay review
Kinase selectivity profiling
Polypharmacology prediction context
Broad kinome panel screening review
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